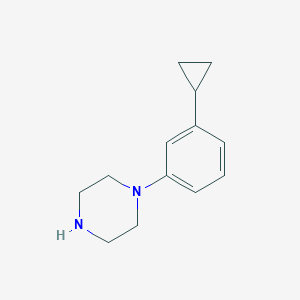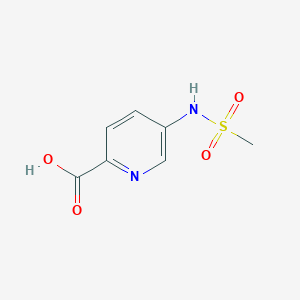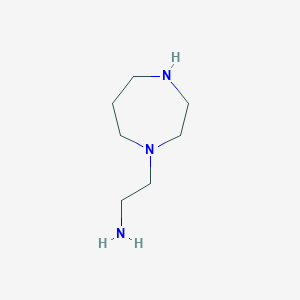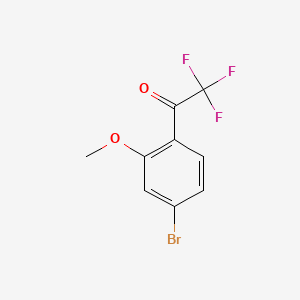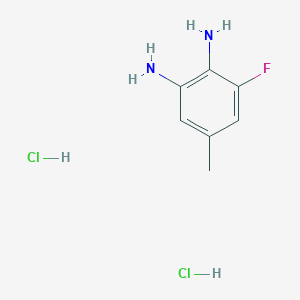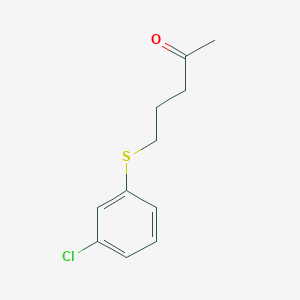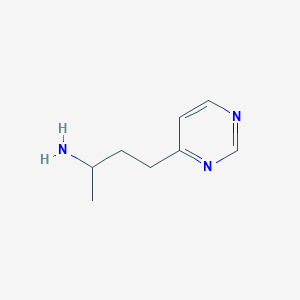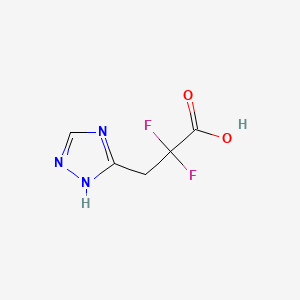
2,2-difluoro-3-(1H-1,2,4-triazol-3-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Difluoro-3-(1H-1,2,4-triazol-3-yl)propanoic acid is a fluorinated organic compound that contains both fluorine atoms and a triazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-difluoro-3-(1H-1,2,4-triazol-3-yl)propanoic acid typically involves the introduction of fluorine atoms and the triazole ring into the propanoic acid backbone. One common method involves the reaction of a difluorinated precursor with a triazole derivative under specific conditions. For example, the reaction can be carried out using a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the use of catalysts to enhance reaction rates and selectivity may be employed.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Difluoro-3-(1H-1,2,4-triazol-3-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.
Substitution: The fluorine atoms and triazole ring can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2,2-Difluoro-3-(1H-1,2,4-triazol-3-yl)propanoic acid has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting enzymes or receptors that interact with fluorinated compounds.
Materials Science: It can be used in the development of new materials with unique properties, such as increased thermal stability or enhanced electronic characteristics.
Agrochemicals: The compound may be used in the synthesis of pesticides or herbicides due to its potential bioactivity.
Wirkmechanismus
The mechanism of action of 2,2-difluoro-3-(1H-1,2,4-triazol-3-yl)propanoic acid involves its interaction with specific molecular targets. The fluorine atoms and triazole ring can enhance binding affinity to enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Difluoro-α-(1H-1,2,4-triazolyl)acetophenone: This compound also contains fluorine atoms and a triazole ring, making it structurally similar.
Fluconazole: A well-known antifungal agent that contains a triazole ring and fluorine atoms.
Uniqueness
2,2-Difluoro-3-(1H-1,2,4-triazol-3-yl)propanoic acid is unique due to its specific arrangement of fluorine atoms and the triazole ring on the propanoic acid backbone. This unique structure can lead to distinct chemical properties and biological activities compared to other similar compounds.
Eigenschaften
Molekularformel |
C5H5F2N3O2 |
|---|---|
Molekulargewicht |
177.11 g/mol |
IUPAC-Name |
2,2-difluoro-3-(1H-1,2,4-triazol-5-yl)propanoic acid |
InChI |
InChI=1S/C5H5F2N3O2/c6-5(7,4(11)12)1-3-8-2-9-10-3/h2H,1H2,(H,11,12)(H,8,9,10) |
InChI-Schlüssel |
HJLPQBNCRVWEBS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NNC(=N1)CC(C(=O)O)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





